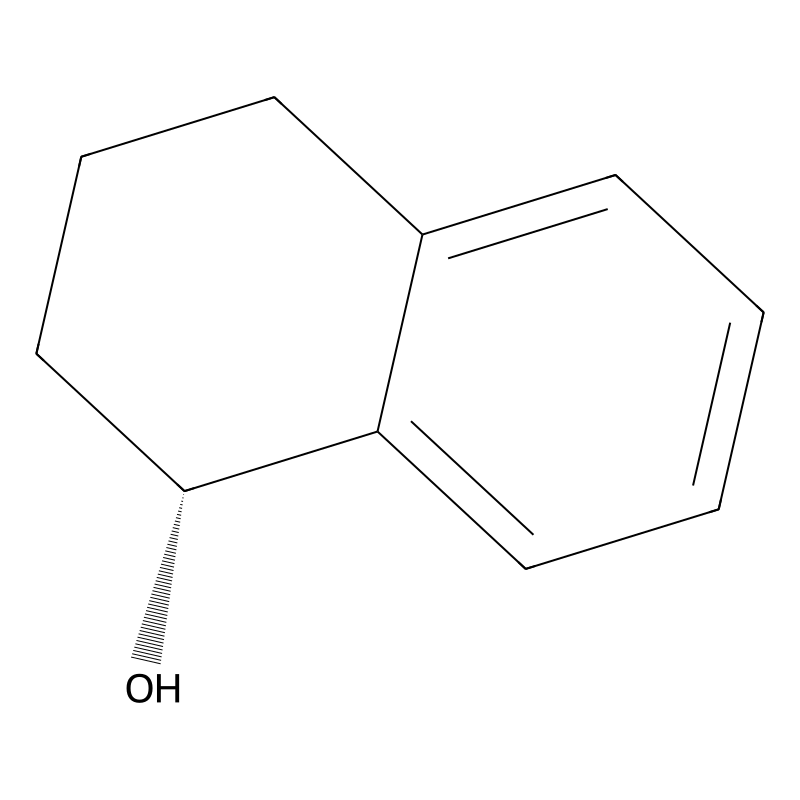(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol, also known as (R)-(-)-α-tetralol, is a chiral compound with the molecular formula CHO and a molecular weight of 148.2 g/mol. It is characterized by its clear to slightly brown viscous liquid form and is soluble in organic solvents like methanol. The compound has a melting point ranging from 38 °C to 42 °C and a boiling point of approximately 140 °C at reduced pressure (17 mmHg) .
This compound is an enantiomer of 1,2,3,4-tetrahydro-1-naphthol and plays a significant role in various chemical and biological processes. It has been utilized as a substrate for enzymes such as aryl sulfotransferase IV, highlighting its importance in biochemical studies .
Asymmetry Catalysis:
This compound exhibits stereoisomeric properties, meaning its molecules exist in non-superimposable mirror image forms designated as (R) and (S). This characteristic makes (R)-(-)-1,2,3,4-tetrahydro-1-naphthol a valuable chiral ligand in asymmetric catalysis. Chiral ligands play a crucial role in promoting the formation of specific enantiomers in chemical reactions, crucial for developing pharmaceuticals and other chiral drugs. Source: A. Pfaltz et al., "Stereoselective Catalysis by Transition Metal Complexes," Angewandte Chemie International Edition, 1993, 32 (13), 1623-1644: )
Material Science:
Research explores the potential of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol in developing liquid crystals. These unique materials exhibit properties between solids and liquids, making them valuable in various technological applications, including displays, sensors, and lasers. The specific properties of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol-based liquid crystals are still under investigation. Source: T. Kato et al., "Liquid Crystal Properties of 1,2,3,4-Tetrahydronaphthalen-1-ol Derivatives," Molecular Crystals and Liquid Crystals, 2002, 380 (1), 121-128: )
- Oxidation: This compound can undergo oxidation to form corresponding ketones or aldehydes under specific conditions. For instance, it can be oxidized using reagents like potassium permanganate or chromium trioxide .
- Hydroboration: The compound can react with boranes to form boronates, which can then be oxidized to yield alcohols or carbonyl compounds .
- Esterification: It can participate in esterification reactions with carboxylic acids to produce esters, which are valuable in various applications .
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol exhibits notable biological activities. It serves as a substrate for aryl sulfotransferase IV, an enzyme involved in the metabolism of various xenobiotics. The (S)-(+)-enantiomer acts as a competitive inhibitor for this enzyme, indicating its potential role in modulating metabolic pathways . Additionally, the compound has been studied for its effects on enzyme-substrate interactions, contributing to our understanding of biochemical mechanisms at play within living organisms .
Several synthetic routes have been developed to produce (R)-(-)-1,2,3,4-tetrahydro-1-naphthol:
- From 1,2-Dihydronaphthalene: This method utilizes a rhodium complex catalyst in the presence of benzo[1,3,2]dioxaborole to achieve hydroboration followed by oxidation with sodium hydroxide and hydrogen peroxide .
- Reduction of Naphthols: Naphthols can be reduced using lithium aluminum hydride or other reducing agents to yield tetrahydro derivatives .
- Chiral Resolution: Enantiomeric separation techniques can also be employed to isolate the desired enantiomer from racemic mixtures .
These synthesis methods allow for high yields and purity levels of the compound.
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol has several applications:
- Chiral Probes: It is used as a chiral probe in enzymatic studies to investigate enzyme-substrate interactions .
- Pharmaceuticals: The compound's biological activity makes it a candidate for pharmaceutical applications in drug design and development.
- Chemical Intermediates: It serves as an intermediate in the synthesis of various organic compounds and materials.
Research has shown that (R)-(-)-1,2,3,4-tetrahydro-1-naphthol interacts with several biological systems. Notably:
- Enzyme Interactions: As mentioned earlier, it acts as a substrate for aryl sulfotransferase IV and influences the sulfation process of other compounds .
- Metabolic Pathways: Its role as a major urinary metabolite of tetralin indicates its involvement in metabolic pathways that detoxify aromatic compounds .
These interaction studies highlight the compound's significance in both synthetic chemistry and biological systems.
Several compounds share structural similarities with (R)-(-)-1,2,3,4-tetrahydro-1-naphthol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Naphthol | CHO | Aromatic structure; lacks tetrahydro group |
| 2-Naphthol | CHO | Similar to 1-naphthol but with different positioning of hydroxyl group |
| Tetralin | CH | Fully saturated naphthalene derivative |
| (S)-(+)-1,2,3,4-Tetrahydro-1-naphthol | CHO | Enantiomer; competitive inhibitor for aryl sulfotransferase IV |
The uniqueness of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol lies in its specific stereochemistry and biological activity that distinguishes it from similar compounds. Its ability to act as both a substrate and inhibitor in enzymatic reactions further emphasizes its importance in biochemical research and applications.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








